molecular formula C9H12ClNO2 B1166063 apolipoprotein C-II (Toronto) CAS No. 107497-50-7

apolipoprotein C-II (Toronto)

Cat. No.: B1166063
CAS No.: 107497-50-7
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Description

Apolipoprotein C-II (Toronto), also known as Apolipoprotein C-II (Toronto), is a useful research compound. Its molecular formula is C9H12ClNO2. The purity is usually 95%.
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Scientific Research Applications

Biochemical Role and Mechanism

ApoC-II functions primarily as a cofactor for LPL, facilitating the breakdown of triglyceride-rich lipoproteins such as chylomicrons and very low-density lipoproteins (VLDL). Its role is vital in maintaining normal triglyceride levels in plasma. The deficiency of ApoC-II, particularly the Toronto variant, leads to severe hypertriglyceridemia and associated complications such as pancreatitis.

Table 1: Functions of Apolipoprotein C-II

FunctionDescription
Cofactor for LPLActivates LPL to hydrolyze triglycerides in circulation
Lipid transportAssists in the transport of triglycerides from the intestine to tissues
Regulation of lipid metabolismModulates the interaction between lipoproteins and endothelial cells

Genetic Implications

The genetic basis for ApoC-II deficiency has been linked to mutations in the APOC2 gene. The Toronto variant is a specific mutation that results in a non-functional protein. This genetic alteration has been associated with familial chylomicronemia syndrome (FCS), characterized by recurrent pancreatitis and elevated triglyceride levels.

Case Study: ApoC-II Deficiency

A notable case involved a family with multiple members diagnosed with ApoC-II deficiency. Genetic analysis revealed homozygous mutations in the APOC2 gene, leading to a complete lack of functional ApoC-II. Clinical manifestations included severe hypertriglyceridemia and episodes of acute pancreatitis, highlighting the need for genetic screening and early intervention in affected individuals .

Clinical Significance

The clinical implications of ApoC-II (Toronto) deficiency are profound. Patients often present with symptoms related to high triglyceride levels, including abdominal pain due to pancreatitis. Understanding these clinical presentations is essential for timely diagnosis and management.

Table 2: Clinical Features of ApoC-II Deficiency

Clinical FeatureDescription
Recurrent pancreatitisFrequent episodes due to high triglyceride levels
HepatosplenomegalyEnlargement of liver and spleen observed in affected individuals
HypertriglyceridemiaSignificantly elevated triglyceride levels (>1000 mg/dL)

Therapeutic Approaches

Given the critical role of ApoC-II in lipid metabolism, various therapeutic strategies have been explored to address its deficiency:

  • Dietary Management : Patients are often advised to adopt a low-fat diet to minimize triglyceride intake.
  • Medications : Fibrates and omega-3 fatty acids have been used to lower triglyceride levels.
  • Gene Therapy : Emerging research is investigating gene therapy approaches aimed at correcting APOC2 mutations or enhancing LPL activity through pharmacological means .

Chemical Reactions Analysis

Structural Alterations in Apolipoprotein C-II (Toronto)

Apolipoprotein C-II (Toronto) is a pathogenic variant caused by a single-nucleotide deletion in codon 68 of the APOC2 gene (c.289delT), leading to a frameshift mutation. This results in six altered amino acids (Thr68Pro, Gly69Val, Thr70Leu, Ala71Pro, Pro72Leu, and Gly73Arg) and premature termination at residue 74 . The truncated protein (74 amino acids vs. wild-type 79) loses critical C-terminal residues required for lipoprotein lipase (LPL) activation .

Table 1: Structural Comparison of Wild-Type vs. Toronto Variant

FeatureWild-Type ApoC-IIApoC-II (Toronto)
Amino Acid Length79 residues74 residues
Critical DomainC-terminal (residues 56-79)Truncated (residues 56-74)
LPL Activation CapacityFullNone
Lipid-Binding HelicesIntact (residues 13-52)Intact (no change)

Biochemical Interactions with Lipoprotein Lipase (LPL)

ApoC-II (Toronto) fails to activate LPL due to the loss of residues 76–79, which are essential for stabilizing LPL’s catalytic domain . Wild-type apoC-II enhances LPL-mediated hydrolysis of triglycerides (TG) by 15–20 fold through direct binding to LPL’s heparin-binding domain . In contrast, the Toronto variant shows no cofactor activity in in vitro assays .

Key Findings from Functional Studies :

  • LPL Activation Mechanism :

    • ApoC-II binds to LPL via electrostatic interactions (residues 60-70) and hydrophobic residues (Leu72, Leu73) .

    • The Toronto variant’s truncated C-terminus disrupts these interactions, reducing LPL affinity by >90% .

  • Lipolysis Kinetics :

    ParameterWild-Type ApoC-IIApoC-II (Toronto)
    LPL Activity (% of max)100%5–8%
    TG Hydrolysis Rate12 µmol FFA/min/mg LPL0.6 µmol FFA/min/mg LPL
    Apparent Km (TG)0.8 mMUndetectable

Pathophysiological Consequences of Impaired LPL Activation

The Toronto variant causes severe hypertriglyceridemia (HTG) due to defective TG-rich lipoprotein (TRL) clearance . Plasma TG levels in homozygous individuals exceed 2,000 mg/dL, leading to chylomicronemia and pancreatitis .

Table 2: Clinical and Biochemical Features of ApoC-II (Toronto)

ParameterHomozygous PatientsHeterozygous Carriers
Fasting TG (mg/dL)2,000–5,000150–300
LPL Activity<10% of normal50–60% of normal
HDL-C (mg/dL)<2030–40
Clinical ManifestationsPancreatitis, xanthomasAsymptomatic

Experimental Rescue of LPL Activity

Critical Research Insights :

  • Peptide Therapeutics :

    • A 36-mer peptide (residues 44–79) normalized TG hydrolysis rates in plasma from Toronto variant patients .

    • Dose-dependent efficacy: 50% LPL activation at 2 µM peptide concentration .

  • Gene Therapy :

    • Adenoviral delivery of wild-type APOC2 in mice reduced plasma TG by 85% within 48 hours .

Properties

CAS No.

107497-50-7

Molecular Formula

C9H12ClNO2

Molecular Weight

0

Synonyms

apolipoprotein C-II (Toronto)

Origin of Product

United States

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